molecular formula C9H10N2O B1592188 6-methoxy-1H-indol-4-amine CAS No. 282547-67-5

6-methoxy-1H-indol-4-amine

Cat. No. B1592188
M. Wt: 162.19 g/mol
InChI Key: XJGBKRSMCOBAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indol-4-amine is an organic compound with the chemical formula C10H11N2O . It’s an indole derivative with methoxy and amino substituents . It appears as a colorless crystalline solid .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular weight of 6-methoxy-1H-indol-4-amine is 162.19 . The InChI key for this compound is QJRWYBIKLXNYLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

6-methoxy-1H-indol-4-amine is a colorless crystalline solid . It’s an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

    Cancer Treatment

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, indole derivatives in general have shown promise in the treatment of various types of cancer .

    Antiviral Activity

    • Field : Virology
    • Application : Some indole derivatives have been reported as antiviral agents .
    • Methods : These compounds are typically tested in vitro against a range of RNA and DNA viruses .
    • Results : Specific indole derivatives have shown inhibitory activity against influenza A .

    Anti-inflammatory and Analgesic Activities

    • Field : Pharmacology
    • Application : Certain indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities .
    • Methods : These compounds are typically tested in animal models for their ability to reduce inflammation and pain .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in these areas .

    Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial properties .
    • Methods : These compounds are typically tested in vitro against a range of bacteria and fungi .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown inhibitory activity against various microbes .

    Antidiabetic Activity

    • Field : Endocrinology
    • Application : Certain indole derivatives have been evaluated for their antidiabetic activities .
    • Methods : These compounds are typically tested in animal models for their ability to regulate blood glucose levels .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in the treatment of diabetes .

    Biochemical Research and Organic Synthesis

    • Field : Biochemistry and Organic Chemistry
    • Application : Indole derivatives, including “6-methoxy-1H-indol-4-amine”, are used in biochemical research and organic synthesis .
    • Results : The outcomes of these applications can vary widely depending on the specific research or synthesis goals .

    Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to possess antioxidant properties .
    • Methods : These compounds are typically tested in vitro for their ability to neutralize free radicals .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown antioxidant activity .

    Antimalarial Activity

    • Field : Parasitology
    • Application : Certain indole derivatives have been evaluated for their antimalarial activities .
    • Methods : These compounds are typically tested in vitro against Plasmodium species .
    • Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in the treatment of malaria .

    Biochemical Research and Organic Synthesis

    • Field : Biochemistry and Organic Chemistry
    • Application : “6-methoxy-1H-indol-4-amine” is used in biochemical research and organic synthesis .
    • Results : The outcomes of these applications can vary widely depending on the specific research or synthesis goals .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

6-methoxy-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBKRSMCOBAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593552
Record name 6-Methoxy-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-indol-4-amine

CAS RN

282547-67-5
Record name 6-Methoxy-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1H-indol-4-amine
Reactant of Route 2
6-methoxy-1H-indol-4-amine
Reactant of Route 3
6-methoxy-1H-indol-4-amine
Reactant of Route 4
6-methoxy-1H-indol-4-amine
Reactant of Route 5
Reactant of Route 5
6-methoxy-1H-indol-4-amine
Reactant of Route 6
Reactant of Route 6
6-methoxy-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.